molecular formula C19H22N2 B4625706 9-Ethyl-3-(pyrrolidin-1-ylmethyl)carbazole

9-Ethyl-3-(pyrrolidin-1-ylmethyl)carbazole

Cat. No.: B4625706
M. Wt: 278.4 g/mol
InChI Key: ARBHCRFVGGMKSD-UHFFFAOYSA-N
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Description

9-Ethyl-3-(pyrrolidin-1-ylmethyl)carbazole is a nitrogen-containing heterocyclic compound. It belongs to the class of carbazole derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-3-(pyrrolidin-1-ylmethyl)carbazole typically involves the alkylation of carbazole derivatives. One common method includes the reaction of 9-ethylcarbazole with pyrrolidine in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of carbazole derivatives often involves large-scale chemical synthesis using similar reaction conditions as described above. The process may include additional steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-3-(pyrrolidin-1-ylmethyl)carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Ethyl-3-(pyrrolidin-1-ylmethyl)carbazole is unique due to its specific structural features, which allow it to interact with a wide range of biological targets and exhibit diverse chemical reactivity. Its pyrrolidin-1-ylmethyl group enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

IUPAC Name

9-ethyl-3-(pyrrolidin-1-ylmethyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-2-21-18-8-4-3-7-16(18)17-13-15(9-10-19(17)21)14-20-11-5-6-12-20/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBHCRFVGGMKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCCC3)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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